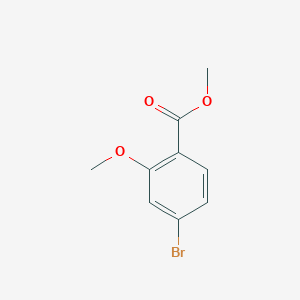

Methyl 4-bromo-2-methoxybenzoate

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

methyl 4-bromo-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-12-8-5-6(10)3-4-7(8)9(11)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPGAGRPPDYAZAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40568654 | |

| Record name | Methyl 4-bromo-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40568654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139102-34-4 | |

| Record name | Methyl 4-bromo-2-methoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139102-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-bromo-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40568654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-bromo-2-methoxy-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.394 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 4-bromo-2-methoxybenzoate physical properties

An In-Depth Technical Guide to Methyl 4-bromo-2-methoxybenzoate

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the physical and chemical properties of this compound. The information presented herein is curated to provide not only foundational data but also practical insights into its application and handling, ensuring both scientific integrity and operational excellence.

Compound Identification and Molecular Structure

This compound is a halogenated aromatic ester. Its unique substitution pattern, featuring a bromine atom, a methoxy group, and a methyl ester on the benzene ring, makes it a versatile intermediate in organic synthesis. This trifunctional arrangement allows for selective chemical transformations, rendering it a valuable building block in the synthesis of complex molecules.

Table 1: Chemical Identity

| Identifier | Value | Reference |

|---|---|---|

| CAS Number | 139102-34-4 | [1][2] |

| Molecular Formula | C₉H₉BrO₃ | [1][3] |

| Molecular Weight | 245.07 g/mol | [1][2] |

| IUPAC Name | This compound | [4][5][6] |

| Synonyms | 4-Bromo-2-methoxybenzoic acid methyl ester, Benzoic acid, 4-bromo-2-methoxy-, methyl ester | [1][5] |

| InChI | 1S/C9H9BrO3/c1-12-8-5-6(10)3-4-7(8)9(11)13-2/h3-5H,1-2H3 | [2][5] |

| SMILES | COC(=O)c1ccc(Br)cc1OC |[2] |

Physicochemical Properties

The physical properties of a compound are critical for designing experimental conditions, including reaction setups, purification methods, and storage protocols. This compound is a low-melting solid, a characteristic that influences its handling and dissolution in various solvents.

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

|---|---|---|

| Appearance | White to light yellow or pale yellow, low-melting solid.[1][4][7] | |

| Melting Point | 33 °C (lit.) | [1][3] |

| Boiling Point | 100-108 °C at 0.01 mmHg (lit.) | [1][7] |

| Density | 1.462 ± 0.06 g/cm³ (Predicted) | [1][7] |

| Flash Point | >110 °C (>230 °F) - closed cup | [1] |

| Solubility | Soluble in Toluene.[1][7] |

| Refractive Index | 1.58 |[1][7] |

The low melting point indicates that this compound can be handled as a liquid with gentle warming, which can be advantageous for certain reaction setups. Its high boiling point, even under vacuum, suggests that it is not highly volatile, simplifying handling but requiring high temperatures for distillation.

Spectral Data for Structural Confirmation

Spectroscopic analysis is indispensable for verifying the identity and purity of a chemical compound. The following data are characteristic of this compound.

Table 3: Spectroscopic Data

| Technique | Data Highlights |

|---|---|

| ¹H NMR | A 1H NMR spectrum in CD2Cl2 (400 MHz) shows signals at δ 3.84 (s, 3H), corresponding to one of the methoxy groups.[7] Other expected signals would include another singlet for the second methoxy group and distinct aromatic protons. |

| Mass Spec. | LC/MS analysis shows a molecular ion peak (MH+) at m/z 245.0.[7] |

| IR, Raman, ¹³C NMR | Full spectral data including IR, Raman, and ¹³C NMR are available from chemical suppliers and databases for detailed structural confirmation.[5][8] |

The presence of two distinct methoxy groups in the ¹H NMR spectrum, along with the characteristic splitting pattern of the aromatic protons, provides unambiguous confirmation of the substitution pattern on the benzene ring. The mass spectrum confirms the molecular weight and the presence of a single bromine atom due to the characteristic isotopic pattern.

Synthesis and Reactivity

This compound is typically synthesized from commercially available precursors. A common and efficient laboratory-scale synthesis involves the methylation of 4-bromo-2-hydroxybenzoic acid.

Typical Synthesis Protocol

This protocol is based on a general procedure for the methylation of a phenolic acid followed by esterification, or a direct double methylation of the starting acid.[7]

-

Dissolution : Dissolve 4-bromo-2-hydroxybenzoic acid in a suitable polar aprotic solvent like acetone.[7]

-

Addition of Base and Methylating Agent : Add a base, such as potassium carbonate, to deprotonate the phenolic hydroxyl and carboxylic acid groups. Subsequently, add a methylating agent, like iodomethane.[7]

-

Reaction : Heat the mixture to reflux and allow it to react overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[7]

-

Work-up : After cooling, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.[7]

-

Purification : Purify the crude product by column chromatography on silica gel, typically using a solvent system like ethyl acetate/hexane, to yield the pure this compound.[7]

Caption: General synthesis workflow for this compound.

Applications in Research and Development

The strategic placement of the bromo, methoxy, and methyl ester groups makes this compound a valuable intermediate in several fields.

-

Pharmaceutical Synthesis : It serves as a key building block for the synthesis of complex active pharmaceutical ingredients (APIs).[9][10] The bromine atom can be readily converted to other functional groups via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the ester can be hydrolyzed or amidated.

-

Agrochemicals : The compound is used in the development of new herbicides and pesticides.[10]

-

Fine Chemicals and Material Science : Its reactivity makes it suitable for producing a range of fine chemicals and as a precursor for novel polymers and materials.[9][10]

Caption: Key application areas of this compound.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

Table 4: Hazard and Safety Information

| Category | Information | Reference |

|---|---|---|

| GHS Pictogram | GHS06 (Skull and Crossbones) | |

| Signal Word | Danger | |

| Hazard Statements | H301: Toxic if swallowed. | [5] |

| Precautionary Statements | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | |

| Storage | Store sealed in a dry, well-ventilated place at room temperature. | [1][7] |

| Personal Protective Equipment (PPE) | Eyeshields, faceshields, gloves, and a suitable respirator (e.g., type P2 (EN 143) cartridges) are recommended. | |

Due to its acute oral toxicity, ingestion and inhalation must be strictly avoided. Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE.

References

-

This compound (98%) - Amerigo Scientific. [Link]

-

This compound: Synthesis, Applications, and Properties of a Key Organic Intermediate - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Exploring the Synthesis and Applications of this compound. [Link]

-

This compound: Your Trusted Supplier for Advanced Organic Synthesis. [Link]

-

This compound | C9H9BrO3 | CID 15128242 - PubChem. [Link]

-

Thermophysical Properties of this compound - Chemcasts. [Link]

Sources

- 1. This compound 98 price,buy this compound 98 - chemicalbook [chemicalbook.com]

- 2. This compound (98%) - Amerigo Scientific [amerigoscientific.com]

- 3. This compound [chemicalbook.com]

- 4. This compound, 98%, Thermo Scientific Chemicals 10 g | Request for Quote [thermofisher.com]

- 5. This compound | C9H9BrO3 | CID 15128242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem-casts.com [chem-casts.com]

- 7. This compound 98 CAS#: 139102-34-4 [m.chemicalbook.com]

- 8. This compound 98(139102-34-4) 1H NMR [m.chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Methyl 4-bromo-2-methoxybenzoate

As a key building block in modern synthetic chemistry, this compound offers a versatile scaffold for the construction of complex molecular architectures. Its unique substitution pattern—a bromine atom for cross-coupling reactions, a methoxy group influencing electronic properties, and a methyl ester for further functionalization—makes it an invaluable intermediate in the fields of medicinal chemistry, agrochemicals, and material science. This guide provides a comprehensive overview of its properties, synthesis, and applications, grounded in established scientific principles and methodologies.

Physicochemical and Structural Characteristics

This compound is a low-melting solid, appearing as a white to light yellow substance.[1] Its core structure is a benzene ring substituted with three functional groups that dictate its reactivity and utility. The molecular weight of this compound is 245.07 g/mol .[2][3]

Key Properties

A summary of the essential physicochemical properties of this compound is presented below. These values are critical for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉BrO₃ | [2][4] |

| Molecular Weight | 245.07 g/mol | [2][3] |

| CAS Number | 139102-34-4 | [1][2] |

| Appearance | White to light yellow low-melting solid | [1][3] |

| Melting Point | 33 °C | [1][3] |

| Boiling Point | 100-108 °C at 0.01 mmHg | [1][3] |

| Solubility | Soluble in Toluene | [1][5] |

| IUPAC Name | This compound | [2][4] |

| SMILES | COC1=C(C=CC(=C1)Br)C(=O)OC | [2] |

| InChI Key | WPGAGRPPDYAZAD-UHFFFAOYSA-N | [2][3] |

Structural Analysis and Spectroscopic Data

The identity and purity of this compound are typically confirmed using a suite of spectroscopic techniques. While detailed spectra are available from various suppliers and databases, a foundational understanding of the expected data is crucial for any researcher.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR spectroscopy would reveal distinct signals for the aromatic protons, the methoxy protons, and the methyl ester protons, with chemical shifts and coupling patterns confirming the substitution pattern.

-

¹³C NMR would show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons (with the carbon attached to bromine being significantly influenced), and the two distinct methoxy carbons.

-

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong absorption band corresponding to the C=O stretch of the ester group, typically around 1720-1740 cm⁻¹. Other significant peaks would include C-O stretches for the ether and ester, and C-H stretches for the aromatic and methyl groups.

-

Mass Spectrometry (MS) : Mass spectrometry would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio).

Synthesis and Reaction Pathways

The synthesis of this compound is typically achieved through straightforward and scalable reactions, making it a readily accessible intermediate.[7] The most common approach involves the esterification of 4-bromo-2-methoxybenzoic acid.

Workflow for Synthesis via Fischer Esterification

The following diagram illustrates a standard laboratory workflow for the synthesis of this compound from its corresponding carboxylic acid precursor.

Caption: A typical workflow for the synthesis of this compound.

Detailed Experimental Protocol: Fischer Esterification

This protocol describes the synthesis of this compound from 4-bromo-2-methoxybenzoic acid. This method is a classic example of Fischer esterification, where an acid catalyst is used to promote the reaction between a carboxylic acid and an alcohol.

-

Reaction Setup : To a solution of 4-bromo-2-methoxybenzoic acid (1.0 eq) in anhydrous methanol (acting as both solvent and reactant), slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) at room temperature. The use of excess methanol drives the equilibrium towards the product side.

-

Reaction Execution : Heat the mixture to reflux and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Extraction : After cooling to room temperature, carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic catalyst. Extract the aqueous phase multiple times with a suitable organic solvent, such as ethyl acetate. The organic layers are combined.

-

Washing and Drying : Wash the combined organic layers with brine to remove residual water and inorganic salts. Dry the organic phase over an anhydrous drying agent like sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification : Purify the crude material by flash column chromatography on silica gel. An eluent system of hexane and ethyl acetate is typically effective for separating the non-polar product from any residual starting acid or byproducts.

-

Characterization : Confirm the identity and purity of the isolated product using NMR, IR, and MS analysis.

Applications in Drug Discovery and Organic Synthesis

This compound is a strategically important building block in the synthesis of pharmaceuticals and other fine chemicals.[7] Its functional groups provide a versatile handle for a variety of chemical transformations.

-

Cross-Coupling Reactions : The bromine atom at the 4-position is ideally suited for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the facile introduction of new carbon-carbon or carbon-heteroatom bonds, which is a cornerstone of modern drug discovery for building molecular complexity.

-

Ester Modification : The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or reduced to an alcohol. This flexibility is crucial for tuning the pharmacokinetic properties of a drug candidate.

-

Precursor to Complex Scaffolds : This compound serves as a key intermediate in the synthesis of a wide range of more complex molecules.[7] For instance, it can be a precursor in the synthesis of substituted benzophenones, biaryls, and other scaffolds prevalent in medicinal chemistry. The synthesis of its precursor, 4-bromo-2-methoxybenzaldehyde, is also of significant interest to the pharmaceutical industry.[8]

Logical Flow of Utility in Synthesis

The following diagram outlines the logical progression of how this compound is utilized in a typical synthetic campaign.

Caption: Synthetic utility of this compound in building complex molecules.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification : According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as toxic if swallowed (Acute Toxicity, Oral, Category 3).[2]

-

Personal Protective Equipment (PPE) : Always use appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Storage : Store in a tightly sealed container in a dry, cool, and well-ventilated area.[1][5]

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its well-defined reactivity, commercial availability, and straightforward synthesis make it an essential tool for researchers in drug development, material science, and agrochemical research. A thorough understanding of its properties, synthesis, and safe handling is paramount to leveraging its full potential in the laboratory.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of this compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chemcasts. (n.d.). Thermophysical Properties of this compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: Synthesis, Applications, and Properties of a Key Organic Intermediate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-bromo-4-methoxybenzoate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound (98%). Retrieved from [Link]

- Google Patents. (n.d.). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.

Sources

- 1. This compound 98 price,buy this compound 98 - chemicalbook [chemicalbook.com]

- 2. This compound | C9H9BrO3 | CID 15128242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 98 139102-34-4 [sigmaaldrich.com]

- 4. chem-casts.com [chem-casts.com]

- 5. This compound 98 CAS#: 139102-34-4 [m.chemicalbook.com]

- 6. This compound 98(139102-34-4) 1H NMR spectrum [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl 4-bromo-2-methoxybenzoate: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a key building block in modern organic synthesis, methyl 4-bromo-2-methoxybenzoate presents a unique combination of functional groups that make it a versatile precursor for a wide range of complex molecules. Its strategic substitution pattern—a bromine atom amenable to cross-coupling reactions, an activating methoxy group, and an ester moiety for further derivatization—renders it an invaluable tool in the synthesis of pharmaceuticals, agrochemicals, and novel materials.[1][2] This guide, intended for the discerning researcher, provides a comprehensive overview of the structure, synthesis, spectroscopic properties, reactivity, and applications of this important chemical intermediate. The insights and protocols herein are curated to empower scientists in leveraging the full potential of this compound in their research and development endeavors.

Physicochemical and Structural Properties

This compound is a white to light yellow, low-melting solid at room temperature.[3] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉BrO₃ | [4] |

| Molecular Weight | 245.07 g/mol | [3][4] |

| CAS Number | 139102-34-4 | [3][4] |

| IUPAC Name | This compound | [4] |

| Melting Point | 33 °C (lit.) | |

| Boiling Point | 100-108 °C at 0.01 mmHg (lit.) | |

| Appearance | White to light yellow low-melting solid | [3] |

| Solubility | Soluble in Toluene | [3] |

The structure of this compound is characterized by a benzene ring substituted with three key functional groups.

Caption: Chemical structure of this compound.

Synthesis of this compound

The most common and practical laboratory synthesis of this compound involves the esterification of 4-bromo-2-methoxybenzoic acid. This transformation is typically achieved through a Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Fischer Esterification

This protocol outlines the synthesis of this compound from 4-bromo-2-methoxybenzoic acid using methanol and sulfuric acid as the catalyst.

Materials:

-

4-bromo-2-methoxybenzoic acid

-

Anhydrous Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-methoxybenzoic acid in an excess of anhydrous methanol.

-

Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: If necessary, the crude this compound can be purified by column chromatography on silica gel.

Spectroscopic Analysis

The structural elucidation of this compound is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H and ¹³C NMR Spectroscopy

¹H NMR (predicted):

-

A singlet for the methyl ester protons (-COOCH₃) is expected around 3.8-3.9 ppm.

-

A singlet for the methoxy group protons (-OCH₃) is expected around 3.8-3.9 ppm.

-

The aromatic region will show three protons with distinct chemical shifts and coupling patterns due to the substitution.

¹³C NMR (predicted):

-

Signals for the two methyl carbons (ester and ether) are expected in the 50-60 ppm region.

-

The carbonyl carbon of the ester group will appear significantly downfield, typically in the 165-170 ppm range.

-

Six distinct signals for the aromatic carbons are expected, with their chemical shifts influenced by the bromo and methoxy substituents.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) for this compound would be expected at m/z 244 and 246 in a roughly 1:1 ratio, which is characteristic of a compound containing one bromine atom.

Predicted Fragmentation Pattern:

A common fragmentation pathway for methyl esters is the loss of the methoxy radical (•OCH₃) to form an acylium ion.[5]

-

[M - OCH₃]⁺: This would result in a fragment at m/z 213/215.

-

[M - COOCH₃]⁺: Loss of the entire methoxycarbonyl group would lead to a fragment at m/z 185/187.

Reactivity and Synthetic Applications

The reactivity of this compound is governed by the interplay of its three functional groups. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the electron-donating methoxy group and the electron-withdrawing ester group influence the reactivity of the aromatic ring.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of the bromine atom makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide.[2][6] this compound can be coupled with various boronic acids or their esters to introduce new aryl or vinyl groups at the 4-position.

General Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound, the boronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

-

Solvent: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Reaction: Heat the reaction mixture with stirring for a specified time, monitoring the progress by TLC or GC-MS.

-

Work-up: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography.

Caption: Schematic of a Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7][8] This reaction allows for the synthesis of arylamines from aryl halides. This compound can be reacted with a variety of primary and secondary amines to introduce a nitrogen-containing substituent at the 4-position.

General Protocol for Buchwald-Hartwig Amination: [7]

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound, the amine (typically 1.2-1.5 equivalents), a palladium precatalyst, a suitable phosphine ligand (e.g., BINAP, XPhos), and a base (e.g., NaOtBu, Cs₂CO₃, or K₃PO₄).

-

Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

-

Reaction: Heat the mixture with stirring. Reaction progress is monitored by an appropriate analytical technique.

-

Work-up: Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.

-

Purification: The product is isolated after drying the organic phase, removing the solvent, and purifying by column chromatography.

Application in Pharmaceutical Synthesis

This compound is a valuable intermediate in the synthesis of biologically active molecules, including anti-inflammatory and anti-cancer agents.[1] A notable example is its potential as a precursor in the synthesis of Omipalisib (GSK2126458), a potent inhibitor of PI3K and mTOR that has been investigated in clinical trials for the treatment of cancer.[9][10][11] The synthesis of such complex molecules often involves a Suzuki coupling reaction with a derivative of this compound.

Safety and Handling

This compound is classified as acutely toxic if swallowed.[4] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important and versatile building block in organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of complex organic molecules with applications in medicinal chemistry and materials science. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for researchers aiming to utilize this compound to its full potential in their synthetic endeavors.

References

-

Knight, S. D., Adams, N. D., Burgess, J. L., et al. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters, 1(1), 39-43. [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]

-

The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

-

New Drug Approvals. (2015, March 17). GSK 2126458, Omipalisib, PI3K/mTOR inhibitor. Retrieved from [Link]

-

Nolan, S. P., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

- Google Patents. (n.d.). CN103819349A - Preparation method of 4-(difluoromethoxy)aniline.

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

-

Wired Chemist. (n.d.). methyl 4-methoxybenzoate Proton Full Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN109336884B - Method for synthesizing trametinib key intermediate.

- Google Patents. (n.d.). CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline.

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-methoxy-, methyl ester. Retrieved from [Link]

-

Universal Biologicals. (n.d.). 4-Bromo-2-(difluoromethoxy)aniline. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of A. 4-Bromo-2-methoxyaniline. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). Methyl 4-methoxybenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Omipalisib. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-bromobenzoate. Retrieved from [Link]

-

Molecules. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

Sources

- 1. This compound 98(139102-34-4) 1H NMR [m.chemicalbook.com]

- 2. rose-hulman.edu [rose-hulman.edu]

- 3. 4-ブロモ-2-メトキシ安息香酸メチル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | C9H9BrO3 | CID 15128242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. newdrugapprovals.org [newdrugapprovals.org]

- 11. medchemexpress.com [medchemexpress.com]

A Guide to the Spectral Analysis of Methyl 4-bromo-2-methoxybenzoate

This technical guide provides a detailed analysis of the expected spectral data for methyl 4-bromo-2-methoxybenzoate (CAS No: 139102-34-4), a key intermediate in synthetic organic chemistry. While raw experimental spectra for this specific compound are not widely available in public databases, this document leverages established spectroscopic principles and data from analogous structures to provide a robust, predictive interpretation. This guide is intended for researchers, scientists, and professionals in drug development who rely on spectral data for structural elucidation and quality control.

Introduction to this compound

This compound, with the molecular formula C₉H₉BrO₃ and a molecular weight of 245.07 g/mol , is a substituted aromatic ester.[1] Its structure comprises a benzene ring with four substituents: a methyl ester group (-COOCH₃), a methoxy group (-OCH₃), a bromine atom (-Br), and a hydrogen atom. The precise arrangement of these groups is critical to the molecule's chemical properties and reactivity. Spectroscopic analysis is the cornerstone of verifying this structure. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.[2] By analyzing the chemical shifts, splitting patterns (multiplicity), and integration of signals, a detailed picture of the molecular structure can be assembled.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring NMR spectra for a compound like this compound would be as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.[3]

-

Instrumentation: Acquire the spectra on a high-field NMR spectrometer, for instance, a Bruker AV-400, operating at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.[3]

-

¹H NMR Acquisition: Obtain the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton signals (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Obtain the carbon NMR spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A wider spectral width (e.g., 0-200 ppm) is required.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show five distinct signals corresponding to the different proton environments in the molecule.

| Predicted Signal | Chemical Shift (δ, ppm) Range | Multiplicity | Integration | Assignment |

| 1 | 3.8 - 3.9 | Singlet | 3H | Ester methyl protons (-COOCH₃) |

| 2 | 3.8 - 3.9 | Singlet | 3H | Methoxy protons (-OCH₃) |

| 3 | 7.1 - 7.2 | Doublet of doublets | 1H | Aromatic proton (H-5) |

| 4 | 7.2 - 7.3 | Doublet | 1H | Aromatic proton (H-3) |

| 5 | 7.6 - 7.7 | Doublet | 1H | Aromatic proton (H-6) |

Rationale for Predictions:

-

Methyl Protons: The two methyl groups (ester and methoxy) are not adjacent to any protons, so they will appear as sharp singlets. Their chemical shifts are in the typical range for such functional groups.[4]

-

Aromatic Protons: The three protons on the benzene ring are in different chemical environments due to the substituents.

-

H-6: This proton is ortho to the electron-withdrawing ester group, which will deshield it, causing it to appear at the most downfield position in the aromatic region. It will be split into a doublet by the neighboring H-5.

-

H-3: This proton is ortho to the electron-donating methoxy group and will be split into a doublet by H-5.

-

H-5: This proton is coupled to both H-6 and H-3, resulting in a doublet of doublets.

-

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, one for each unique carbon atom.

| Predicted Signal | Chemical Shift (δ, ppm) Range | Assignment |

| 1 | ~52 | Ester methyl carbon (-COOC H₃) |

| 2 | ~56 | Methoxy carbon (-OC H₃) |

| 3 | ~115 | Aromatic C-3 |

| 4 | ~118 | Aromatic C-5 |

| 5 | ~120 | Quaternary aromatic C-4 (bearing Br) |

| 6 | ~122 | Quaternary aromatic C-1 |

| 7 | ~134 | Aromatic C-6 |

| 8 | ~158 | Quaternary aromatic C-2 (bearing OCH₃) |

| 9 | ~166 | Ester carbonyl carbon (C =O) |

Rationale for Predictions:

-

Aliphatic Carbons: The methyl ester and methoxy carbons are expected in the 50-60 ppm range, which is characteristic.[5]

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon attached to the electronegative oxygen of the methoxy group (C-2) will be the most downfield among the ring carbons. The carbon bearing the bromine (C-4) and the carbon attached to the ester group (C-1) will also be significantly downfield. The carbonyl carbon of the ester group will be the most deshielded carbon in the molecule.

Visualization of NMR Correlations

The following diagram illustrates the structure of this compound and the key proton environments.

Caption: Structure of this compound with proton assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6]

Experimental Protocol: IR Data Acquisition

-

Technique: Attenuated Total Reflectance (ATR) is a common and convenient method for solid or liquid samples. A small amount of the sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27, is typically used.[7]

-

Data Acquisition: A background spectrum of the clean ATR crystal is recorded first. Then, the sample spectrum is recorded. The spectrum is typically displayed as transmittance (%) versus wavenumber (cm⁻¹).

Predicted IR Spectral Data

The IR spectrum will be dominated by absorptions from the carbonyl group, C-O bonds, and aromatic C-H bonds.

| Wavenumber (cm⁻¹) Range | Vibration Type | Intensity | Functional Group |

| 3100 - 3000 | C-H Stretch | Medium-Weak | Aromatic C-H |

| 3000 - 2850 | C-H Stretch | Medium-Weak | Methyl C-H (sp³) |

| 1730 - 1715 | C=O Stretch | Strong | Ester Carbonyl |

| ~1600, ~1480 | C=C Stretch | Medium-Weak | Aromatic Ring |

| 1250 - 1200 | C-O Stretch | Strong | Aryl-O-CH₃ (asymmetric) |

| 1100 - 1000 | C-O Stretch | Strong | Ester (C-O) & Aryl-O-CH₃ (symmetric) |

| Below 900 | C-H Bend | Strong | Aromatic (out-of-plane) |

| Below 700 | C-Br Stretch | Medium | Carbon-Bromine |

Rationale for Predictions:

-

Carbonyl Stretch: The most characteristic peak will be the strong absorption from the ester carbonyl (C=O) group, expected around 1720 cm⁻¹.[8]

-

C-H Stretches: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the sp³ C-H stretches of the two methyl groups will be just below 3000 cm⁻¹.

-

Aromatic Region: The C=C stretching vibrations of the benzene ring usually give rise to a pair of bands around 1600 and 1480 cm⁻¹.

-

Fingerprint Region: The region below 1500 cm⁻¹ is complex, but strong absorptions corresponding to the C-O stretching of the ester and ether linkages are expected. The C-Br stretch will appear at a low frequency.

Visualization of Key Vibrational Modes

Caption: Correlation of functional groups to their IR absorption regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which helps in confirming its structure.

Experimental Protocol: MS Data Acquisition

-

Ionization Method: Electron Ionization (EI) is a common method for relatively small, volatile organic molecules.

-

Instrumentation: A sample is introduced into a mass spectrometer (e.g., a GC-MS system), where it is vaporized and bombarded with a high-energy electron beam.

-

Data Acquisition: The resulting charged fragments are separated based on their mass-to-charge ratio (m/z), and a spectrum is generated showing the relative abundance of each fragment.

Predicted Mass Spectrum Fragmentation

The mass spectrum will show a molecular ion peak and several fragment ions. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, any fragment containing bromine will appear as a pair of peaks (M and M+2) of almost equal intensity.

| m/z Value (for ⁷⁹Br) | m/z Value (for ⁸¹Br) | Predicted Fragment Ion | Identity |

| 244 | 246 | [C₉H₉BrO₃]⁺• | Molecular Ion (M⁺•) |

| 213 | 215 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 185 | 187 | [M - COOCH₃]⁺ | Loss of a carbomethoxy radical |

| 166 | - | [M - Br]⁺ | Loss of a bromine radical |

| 136 | - | [C₈H₈O₂]⁺• | Fragment from loss of Br and CO |

Rationale for Predictions:

-

Molecular Ion (M⁺•): The molecular ion peak is expected at m/z 244 and 246, corresponding to the two bromine isotopes.

-

Alpha Cleavage: A common fragmentation pathway for esters is the cleavage of the bond adjacent to the carbonyl group. Loss of the methoxy group (-OCH₃, 31 Da) would result in a fragment at m/z 213/215.[9]

-

Loss of Bromine: Cleavage of the C-Br bond would result in a fragment at m/z 166.

-

Other Fragments: Further fragmentation of these primary ions will lead to other smaller peaks in the spectrum.

Visualization of Key Fragmentation Pathways

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

This guide provides a comprehensive, predictive analysis of the NMR, IR, and MS spectra of this compound. By applying fundamental spectroscopic principles and leveraging data from structurally similar compounds, we have established a detailed and reliable spectral profile. These predicted data serve as a valuable reference for scientists engaged in the synthesis, purification, and analysis of this compound, ensuring structural integrity and purity assessment. The methodologies and interpretative logic outlined herein represent a standard workflow for the structural elucidation of novel or uncharacterized organic molecules.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Xia, W. (n.d.). Supplementary Information. Beilstein Journals. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-bromo-4-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-methoxy-, methyl ester. NIST WebBook. Retrieved from [Link]

-

Chegg. (2020). Solved Please analyze all spectra for 4-bromobenzoic acid. Retrieved from [Link]

Sources

- 1. 4-ブロモ-2-メトキシ安息香酸メチル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Methyl 2-bromo-4-methoxybenzoate | C9H9BrO3 | CID 15110997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. rsc.org [rsc.org]

- 5. Methyl 4-bromobenzoate(619-42-1) 13C NMR spectrum [chemicalbook.com]

- 6. Methyl 4-bromobenzoate(619-42-1) IR Spectrum [m.chemicalbook.com]

- 7. This compound | C9H9BrO3 | CID 15128242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chegg.com [chegg.com]

- 9. Benzoic acid, 4-methoxy-, methyl ester [webbook.nist.gov]

A Comprehensive Technical Guide to the Synthesis of Methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene

Executive Summary: Methyl 4-bromo-2-methoxybenzoate is a valuable substituted benzoate ester, frequently utilized as a key building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its specific substitution pattern offers a versatile scaffold for creating more complex molecular architectures. This guide provides an in-depth, technically-focused protocol for the efficient synthesis of this target molecule starting from the readily available 4-bromo-2-fluorotoluene. The selected three-step synthetic pathway involves: 1) benzylic oxidation of the starting material to 4-bromo-2-fluorobenzoic acid, 2) nucleophilic aromatic substitution (SNAr) to replace the fluorine atom with a methoxy group, and 3) Fischer esterification to yield the final product. This document details the strategic rationale, mechanistic principles, and step-by-step experimental procedures necessary for successful execution by researchers and drug development professionals.

Introduction

The synthesis of highly functionalized aromatic compounds is a cornerstone of modern organic chemistry, particularly within the life sciences sector. This compound (CAS No: 139102-34-4) is an exemplar of such a molecule, whose utility as a synthetic intermediate is well-established.[2][3][4] The strategic challenge in synthesizing this compound from 4-bromo-2-fluorotoluene (CAS No: 51436-99-8) lies in the selective and sequential transformation of three distinct functional groups: the methyl, fluoro, and the latent carboxylic acid group.

This guide presents a robust and logical synthetic sequence that prioritizes high yields and operational simplicity. The chosen strategy hinges on the initial oxidation of the benzylic methyl group. The resulting electron-withdrawing carboxylic acid functionality serves to activate the aromatic ring, thereby facilitating the subsequent nucleophilic aromatic substitution of the fluoride with a methoxide nucleophile. The final esterification is a classic, reliable transformation. This approach avoids potential complications that might arise from alternative sequences, such as the harsh conditions for oxidation potentially affecting a pre-installed methoxy group.

Retrosynthetic Analysis and Strategy Selection

The transformation from 4-bromo-2-fluorotoluene to this compound requires three key operations:

-

C-H Oxidation: Conversion of the aryl-CH₃ group to a carboxylic acid (–COOH).

-

Nucleophilic Aromatic Substitution (SNAr): Replacement of the aryl-F with an aryl-OCH₃ group.

-

Esterification: Conversion of the –COOH group to its methyl ester (–COOCH₃).

The logical sequence for these steps is critical for a successful synthesis. The selected forward-synthesis pathway is outlined below:

Caption: Selected 3-step synthetic pathway.

Rationale for Strategy:

-

Step 1 (Oxidation first): Performing the oxidation of the methyl group at the outset is advantageous. Strong oxidizing agents like potassium permanganate (KMnO₄) are required, and it is preferable to subject the robust halo-substituted toluene to these conditions rather than a potentially more sensitive methoxy-substituted intermediate.[5][6] The presence of a benzylic hydrogen is the key requirement for this reaction to proceed.[6][7]

-

Step 2 (SNAr second): The product of the first step, 4-bromo-2-fluorobenzoic acid, is now primed for nucleophilic aromatic substitution. The strongly electron-withdrawing carboxylic acid group (or its carboxylate form under basic conditions) activates the aromatic ring towards nucleophilic attack, stabilizing the negatively charged Meisenheimer complex intermediate.[8][9] Fluorine is an excellent leaving group for SNAr reactions due to its high electronegativity, which helps to facilitate the initial nucleophilic attack.[10][11]

-

Step 3 (Esterification last): The final conversion of the carboxylic acid to a methyl ester is a standard and high-yielding Fischer esterification reaction, which can be driven to completion using an excess of methanol.[12][13][14]

Step-by-Step Synthesis and Mechanistic Insights

Step 1: Oxidation of 4-Bromo-2-fluorotoluene

Principle & Rationale: This step employs potassium permanganate (KMnO₄), a powerful oxidizing agent, to convert the benzylic methyl group into a carboxylic acid.[5][6] The reaction is typically performed in an alkaline aqueous solution under reflux. The presence of at least one hydrogen atom on the carbon directly attached to the benzene ring (the benzylic position) is essential for this oxidation to occur.[6][7] The mechanism, while complex, is thought to proceed via a radical process involving the abstraction of a benzylic hydrogen.[5]

Detailed Experimental Protocol:

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-2-fluorotoluene (e.g., 10.0 g, 52.9 mmol).

-

Reagent Addition: Add a solution of potassium permanganate (e.g., 33.5 g, 212 mmol) in a mixture of pyridine (50 mL) and water (50 mL).[1]

-

Reaction: Heat the mixture to reflux with vigorous stirring. The purple color of the permanganate will gradually be replaced by a brown precipitate of manganese dioxide (MnO₂). Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth to remove the MnO₂ precipitate. Wash the filter cake with hot water.

-

Combine the filtrates and reduce the volume under vacuum.

-

Acidify the concentrated solution to pH ~1-2 with 6N hydrochloric acid. A white precipitate of 4-bromo-2-fluorobenzoic acid will form.[1][15]

-

Cool the mixture in an ice bath to maximize precipitation.

-

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product is often of sufficient purity for the next step.

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-Bromo-2-fluorotoluene | 189.02 | 10.0 g | 52.9 |

| Potassium Permanganate | 158.03 | 33.5 g | 212 |

| Pyridine | 79.10 | 50 mL | - |

| Water | 18.02 | 50 mL | - |

| 6N Hydrochloric Acid | - | As needed | - |

Step 2: Nucleophilic Aromatic Substitution (SNAr)

Principle & Rationale: This reaction is a classic example of nucleophilic aromatic substitution (SNAr).[16] Haloarenes are generally unreactive towards nucleophiles, but the presence of strong electron-withdrawing groups (in this case, the carboxylic acid) at ortho or para positions significantly increases reactivity.[8][17][18] The reaction proceeds via an addition-elimination mechanism. The methoxide nucleophile attacks the carbon bearing the fluorine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[9][16] Subsequent elimination of the highly electronegative fluoride ion restores the aromaticity of the ring.[10]

Caption: SNAr Addition-Elimination Mechanism.

Detailed Experimental Protocol:

-

Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 4-bromo-2-fluorobenzoic acid (e.g., 10.0 g, 45.6 mmol) in a suitable polar aprotic solvent like dimethylformamide (DMF) (100 mL).

-

Reagent Addition: Add sodium methoxide (e.g., 3.7 g, 68.4 mmol, 1.5 eq.) portion-wise to the stirred solution. An exotherm may be observed.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up:

-

Cool the mixture to room temperature and pour it into ice-water.

-

Acidify the aqueous solution to pH ~1-2 with concentrated hydrochloric acid to precipitate the product.

-

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum to yield 4-bromo-2-methoxybenzoic acid.

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-Bromo-2-fluorobenzoic Acid | 219.01 | 10.0 g | 45.6 |

| Sodium Methoxide | 54.02 | 3.7 g | 68.4 |

| Dimethylformamide (DMF) | 73.09 | 100 mL | - |

| Concentrated HCl | - | As needed | - |

Step 3: Fischer Esterification

Principle & Rationale: This is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[12][13] The mechanism involves the initial protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl. A series of proton transfers and the elimination of a water molecule lead to the final ester product.[12][14] To drive the equilibrium towards the product, an excess of the alcohol (methanol) is used as the solvent.[13][19]

Detailed Experimental Protocol:

-

Setup: Dissolve 4-bromo-2-methoxybenzoic acid (e.g., 10.0 g, 40.8 mmol) in anhydrous methanol (150 mL) in a round-bottom flask equipped with a reflux condenser.

-

Catalyst Addition: Slowly and cautiously add concentrated sulfuric acid (e.g., 2 mL) to the solution while stirring.

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours.[20] The reaction can be monitored by TLC until the starting carboxylic acid is no longer visible.

-

Work-up:

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate (150 mL).

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid and the catalyst), and finally with brine.[21]

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography on silica gel or recrystallization to yield pure this compound as a low-melting solid.[4][22]

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-Bromo-2-methoxybenzoic Acid | 231.04 | 10.0 g | 40.8 |

| Anhydrous Methanol | 32.04 | 150 mL | - |

| Concentrated Sulfuric Acid | 98.08 | 2 mL | - |

| Ethyl Acetate | 88.11 | 150 mL | - |

| Saturated NaHCO₃ solution | - | As needed | - |

Conclusion

The three-step synthesis of this compound from 4-bromo-2-fluorotoluene presented herein provides a logical, efficient, and reliable route for accessing this important synthetic intermediate. By carefully selecting the reaction sequence—oxidation, nucleophilic aromatic substitution, and finally esterification—the synthesis leverages the electronic properties of the intermediates to facilitate each subsequent transformation. The detailed protocols and mechanistic discussions provided in this guide are intended to equip researchers and process chemists with the necessary information to successfully and safely perform this synthesis on a laboratory scale.

References

- Untitled Document - Synthetic Map. (n.d.).

- Nucleophilic Substitution Reactions - Haloarenes | CK-12 Foundation. (2026, January 1).

- Reactions of Haloarenes: Nucleophilic Substitution Reactions, Reaction with Metals, Practice Problems and Frequently Asked Questions(FAQs) in Chemistry. (n.d.). Aakash Institute.

- Nucleophilic Aromatic Substitution (NAS) (video). (n.d.). Khan Academy.

- Aromatic Nucleophilic Substitution mechanism(SNAr) in Haloarenes. (2020, May 14). YouTube.

- Reactions of Haloarenes: Nucleophilic & Electrophilic Substitution Reaction. (2023, January 25). EMBIBE.

- Mechanism of arene side chain oxidation by permanganate. (2012, April 26). Chemistry Stack Exchange.

- Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. (n.d.).

-

Wiberg, K. B., & Stewart, R. (1955). The Mechanisms of Permanganate Oxidation. I. The Oxidation of Some Aromatic Aldehydes. Journal of the American Chemical Society, 77(7), 1786–1791. [Link]

- Oxidation of Alkylbenzene. (2018, September 24). YouTube.

- 4-Bromo-2-fluorobenzoic acid | 112704-79-7. (n.d.). Benchchem.

- This compound | C9H9BrO3 | CID 15128242. (n.d.). PubChem.

- 4-Bromo-2-fluorobenzoic acid 112704-79-7 wiki. (n.d.). Guidechem.

- This compound 98(139102-34-4) 1H NMR spectrum. (n.d.). ChemicalBook.

- Exploring the Synthesis and Applications of this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- This compound 98 CAS#: 139102-34-4. (n.d.). ChemicalBook.

- This compound | 139102-34-4 | FM32636. (n.d.). Biosynth.

- Synthesis of methyl 4-bromo-2-methylbenzoate. (n.d.). PrepChem.com.

- Methyl 2-bromo-4-methoxybenzoate | C9H9BrO3 | CID 15110997. (n.d.). PubChem.

- METHYL 4-BROMO-2-HYDROXYBENZOATE synthesis. (n.d.). ChemicalBook.

- 4-Bromo-2-fluorobenzoic acid synthesis. (n.d.). ChemicalBook.

- p-FLUOROBENZOIC ACID. (n.d.). Organic Syntheses Procedure.

- This compound 98 139102-34-4. (n.d.). Sigma-Aldrich.

- Methyl 4-bromo-2-fluorobenzoate synthesis. (n.d.). ChemicalBook.

- Fischer esterification reaction. (n.d.). BYJU'S.

- Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem.

- Fischer Esterification. (n.d.). Organic Chemistry Portal.

- CHEM254 Experiment 06 Synthesis of Novel Esters. (2011, July 31).

- Nielsen, D. S., et al. (2018).

- Provide the mechanism for the reaction of sodium methoxide with p-fluoro nitrobenzene. (n.d.).

- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry.

- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16).

- Here is some Nucleophilic Aromatic Substitution for ya! (2017, April 13). The OChem Whisperer.

- 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.).

- 4-Bromo-2-fluorotoluene. (n.d.).

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C9H9BrO3 | CID 15128242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 98 CAS#: 139102-34-4 [m.chemicalbook.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Khan Academy [khanacademy.org]

- 9. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Here is some Nucleophilic Aromatic Substitution for ya! - The OChem Whisperer [organicchemistoncall.com]

- 12. byjus.com [byjus.com]

- 13. Fischer Esterification [organic-chemistry.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. 4-Bromo-2-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 16. youtube.com [youtube.com]

- 17. Reactions of Haloarenes: Nucleophilic Substitution Reactions, Reaction with Metals, Practice Problems and Frequently Asked Questions(FAQs) in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 18. embibe.com [embibe.com]

- 19. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 20. METHYL 4-BROMO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 21. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 22. 4-溴-2-甲氧基苯甲酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of Methyl 4-bromo-2-methoxybenzoate: Starting Materials and Strategic Selections

Methyl 4-bromo-2-methoxybenzoate is a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its utility stems from the strategic placement of its functional groups: a reactive bromine atom amenable to cross-coupling reactions, an electron-donating methoxy group, and a methyl ester.[3] This guide provides an in-depth analysis of the common starting materials and synthetic routes for preparing this versatile intermediate, offering field-proven insights for researchers, scientists, and drug development professionals.

I. Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached via two primary strategic disconnections, which dictate the selection of starting materials:

-

Late-Stage Bromination: This strategy involves the initial synthesis of a methoxy-substituted benzoic acid or its ester, followed by the introduction of the bromine atom at the 4-position.

-

Early-Stage Bromination: In this approach, a bromo-substituted precursor is utilized, and the methoxy and methyl ester functionalities are introduced in subsequent steps.

The choice between these strategies often depends on the availability and cost of the starting materials, as well as the desired scale of the synthesis.

II. Pathway 1: Late-Stage Bromination from 2-Methoxybenzoic Acid Derivatives

This is a common and often preferred route due to the commercial availability of 2-methoxybenzoic acid and its derivatives. The key transformation is the regioselective bromination at the position para to the activating methoxy group.

Methyl 2-methoxybenzoate (also known as Methyl o-anisate) is a readily available and cost-effective starting material.[4] The synthesis proceeds via electrophilic aromatic substitution, where a brominating agent is used to introduce the bromine atom.

Reaction Causality: The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director. Due to steric hindrance from the adjacent ester group, the incoming electrophile (Br⁺) is predominantly directed to the para position.

Experimental Protocol: Bromination of Methyl 2-methoxybenzoate

-

Dissolution: Dissolve Methyl 2-methoxybenzoate in a suitable inert solvent such as acetic acid or a chlorinated solvent (e.g., dichloromethane).

-

Brominating Agent: Slowly add a solution of elemental bromine (Br₂) or N-Bromosuccinimide (NBS) in the same solvent. The use of a catalyst, such as iron(III) bromide (FeBr₃), can facilitate the reaction, particularly with less reactive substrates.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine.

-

Extraction and Purification: Extract the product into an organic solvent, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

| Parameter | Value | Reference |

| Starting Material | Methyl 2-methoxybenzoate | [4] |

| Reagent | Bromine (Br₂) or N-Bromosuccinimide (NBS) | [5] |

| Solvent | Acetic Acid or Dichloromethane | |

| Typical Yield | >85% |

Visualization of Pathway 1

Caption: Synthetic route from Methyl 2-methoxybenzoate.

III. Pathway 2: Synthesis from Bromo-Substituted Precursors

This approach begins with a commercially available bromo-substituted aromatic compound, followed by the introduction of the methoxy and ester functionalities.

This is a widely used and well-documented starting material.[6][7] The synthesis involves two key steps: O-methylation of the phenolic hydroxyl group and esterification of the carboxylic acid.

Reaction Causality: The phenolic hydroxyl group is a nucleophile that can be methylated using an appropriate methylating agent. The carboxylic acid can then be esterified, typically under acidic conditions.

Experimental Protocol: Two-Step Synthesis from 4-Bromo-2-hydroxybenzoic acid

Step 1: O-Methylation

-

Base Treatment: Dissolve 4-Bromo-2-hydroxybenzoic acid in a suitable solvent like N,N-dimethylformamide (DMF) or acetone.[6]

-

Addition of Base: Add a base such as potassium carbonate (K₂CO₃) to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide.[6][7]

-

Methylation: Add a methylating agent, such as iodomethane (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), and stir the reaction mixture, often at room temperature or with gentle heating.[6]

-

Work-up and Isolation: After the reaction is complete, perform an aqueous work-up to remove inorganic salts and isolate the intermediate, 4-Bromo-2-methoxybenzoic acid.[6]

Step 2: Esterification

-

Acid-Catalyzed Esterification (Fischer Esterification): Dissolve the 4-Bromo-2-methoxybenzoic acid in an excess of methanol, which acts as both the solvent and the reagent.

-

Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[8][9]

-

Reaction Conditions: Heat the mixture to reflux to drive the equilibrium towards the ester product.

-

Purification: After cooling, neutralize the acid catalyst and perform an extractive work-up followed by purification (recrystallization or chromatography) to obtain this compound.

| Parameter | Step 1: O-Methylation | Step 2: Esterification | Reference |

| Starting Material | 4-Bromo-2-hydroxybenzoic acid | 4-Bromo-2-methoxybenzoic acid | [6][7] |

| Reagents | K₂CO₃, CH₃I (or (CH₃)₂SO₄) | Methanol, H₂SO₄ (cat.) | [6][8][9] |

| Solvent | DMF or Acetone | Methanol | [6] |

| Typical Yield | >90% (for methylation) | >90% (for esterification) | [6][9] |

While less common for this specific target, this starting material can be utilized, although it requires more complex transformations to introduce the 2-methoxy group. A potential route involves benzylic bromination followed by nucleophilic substitution and subsequent oxidation, which is generally a longer and less efficient pathway. A more direct application of a related starting material, 4-bromo-2-methylbenzoic acid, is in the synthesis of its corresponding methyl ester, methyl 4-bromo-2-methylbenzoate, via esterification with methyl iodide and potassium carbonate in DMF.[10]

Visualization of Pathway 2

Caption: Synthetic route from 4-Bromo-2-hydroxybenzoic acid.

IV. Comparative Analysis and Expert Recommendations

| Starting Material | Advantages | Disadvantages | Recommendation |

| Methyl 2-methoxybenzoate | - Single-step synthesis- Readily available and cost-effective | - Requires handling of bromine or NBS- Potential for side products if not controlled | Recommended for large-scale synthesis due to its efficiency and atom economy. |

| 4-Bromo-2-hydroxybenzoic acid | - High-yielding steps- Avoids direct handling of elemental bromine in the final steps | - Two-step process- Requires use of methylating agents | A robust and reliable method, particularly suitable for laboratory-scale synthesis where multi-step procedures are common. |

Trustworthiness of Protocols: The protocols described are based on well-established and frequently cited synthetic transformations in organic chemistry. The predictability of electrophilic aromatic substitution and the reliability of O-methylation and Fischer esterification make these routes self-validating. Reaction monitoring by standard analytical techniques (TLC, HPLC) ensures reaction completion and allows for optimization.

V. Conclusion

The synthesis of this compound can be efficiently achieved through several synthetic pathways. The choice of the starting material is a critical decision that impacts the overall efficiency, cost, and scalability of the process. For large-scale industrial production, the direct bromination of Methyl 2-methoxybenzoate often presents the most economical and straightforward approach. For laboratory-scale and research purposes, the two-step synthesis from 4-Bromo-2-hydroxybenzoic acid offers a highly reliable and high-yielding alternative. A thorough understanding of the chemical principles behind each step, coupled with careful experimental execution, is paramount for the successful synthesis of this important chemical intermediate.

References

- NINGBO INNO PHARMCHEM CO.,LTD.

- NINGBO INNO PHARMCHEM CO.,LTD.

- ChemicalBook. "4-BROMO-2-METHOXYBENZOIC ACID CAS#: 72135-36-5." ChemicalBook.

- Echemi. "4-Bromo-2-methoxybenzoic acid." Echemi.

- Google Patents. "Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.

- NINGBO INNO PHARMCHEM CO.,LTD. "The Critical Role of Methyl 2-bromo-5-methoxybenzoate in Modern Pharmaceutical Synthesis." Google.

- ChemicalBook.

- PrepChem.com.

- Chem-Impex. "4-Bromo-2-methoxybenzoic acid." Chem-Impex.

- Google Patents. "Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.

- Santa Cruz Biotechnology. "Methyl 2-methoxybenzoate | CAS 606-45-1 | SCBT." Santa Cruz Biotechnology.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. scbt.com [scbt.com]

- 5. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]

- 6. 4-BROMO-2-METHOXYBENZOIC ACID CAS#: 72135-36-5 [m.chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]

- 9. METHYL 4-BROMO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 10. prepchem.com [prepchem.com]

An In-depth Technical Guide to Methyl 4-bromo-2-methoxybenzoate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromo-2-methoxybenzoate, with the CAS number 139102-34-4, is a versatile synthetic intermediate that has garnered significant attention in the fields of organic chemistry and drug discovery.[1][2] Its unique trifunctionalized aromatic ring, featuring a bromine atom, a methoxy group, and a methyl ester, provides a synthetically tractable platform for the construction of complex molecular architectures.[3] This guide offers a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a particular focus on its application as a key building block in the development of novel therapeutic agents.

Physicochemical and Spectroscopic Profile

This compound is a white to light yellow, low-melting solid at room temperature. Its core chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 139102-34-4 | |

| Molecular Formula | C₉H₉BrO₃ | |

| Molecular Weight | 245.07 g/mol | |

| Melting Point | 33 °C (lit.) | |

| Boiling Point | 100-108 °C at 0.01 mmHg (lit.) | |

| Appearance | White to light yellow low-melting solid | |

| Solubility | Soluble in Toluene | |

| Purity | Typically ≥98% | [2] |

Molecular Structure

The structure of this compound is presented below, illustrating the spatial arrangement of its functional groups.

Caption: Molecular structure of this compound.

Spectroscopic Analysis

A comprehensive analysis of the spectroscopic data is crucial for the unambiguous identification and characterization of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in the molecule. Key expected signals include:

-

A singlet for the methyl ester protons (-COOCH₃).

-

A singlet for the methoxy group protons (-OCH₃).

-

A series of signals in the aromatic region corresponding to the three protons on the benzene ring. The coupling patterns of these protons (doublets and doublet of doublets) are indicative of their relative positions.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their chemical environment. Expected signals include:

-

Signals for the two methyl carbons (ester and ether).

-

A signal for the carbonyl carbon of the ester group.

-

Six distinct signals for the carbon atoms of the aromatic ring, with their chemical shifts influenced by the attached substituents (bromine, methoxy, and carboxylate groups).

-

-

IR (Infrared) Spectroscopy: The IR spectrum is used to identify the functional groups present in the molecule. Characteristic absorption bands for this compound include:

-

A strong absorption band corresponding to the C=O stretching vibration of the ester group.

-

C-O stretching vibrations for the ester and ether linkages.

-

C-H stretching vibrations for the aromatic and methyl groups.

-

Aromatic C=C stretching vibrations.

-

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, as well as characteristic isotopic peaks due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br).

Synthesis of this compound